
2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride" is a subject of interest in the field of organic chemistry due to its potential applications in synthesis and material science. While specific research directly addressing this compound is limited, insights can be drawn from related compounds and general chemical principles.
Synthesis Analysis
The synthesis of related compounds typically involves direct reaction strategies or complex formation with metals, indicating a versatile approach to the synthesis of organic compounds containing ethanamine structures. For instance, the ligand 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane has been synthesized through the direct reaction of 1,2-dibromoethane and 3,5-dimethylpyrazole, suggesting similar methodologies could be applied to synthesize compounds with related functional groups (Baker et al., 1995).
Molecular Structure Analysis
The molecular structure of related compounds often features complex arrangements, such as trimeric structures with D3 symmetry, indicative of the potential complexity and symmetry in the molecular structure of "2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride" (Baker et al., 1995).
Chemical Reactions and Properties
The chemical reactivity and properties of ethanamine derivatives can be influenced by their functional groups and molecular structure. For example, the catalytic acylation of inert alcohols by 4-(N,N-Dimethylamino)pyridine hydrochloride demonstrates the potential reactivity of nitrogen-containing compounds under base-free conditions, which could relate to the reactivity of "2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride" (Liu et al., 2014).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Research has explored the use of Schiff base complexes involving derivatives of ethanamine, such as 2-(4,4-Dimethyloxan-2-yl)ethanamine hydrochloride, in corrosion inhibition. These complexes have demonstrated efficacy in protecting mild steel surfaces from corrosion, particularly in harsh chemical environments like hydrochloric acid. This was shown through techniques like electrochemical impedance spectroscopy and potentiodynamic polarization (Das et al., 2017).
Catalytic Activity in Polymer Synthesis
- Zinc complexes bearing bidentate ligands, which include variations of ethanamine, have been synthesized and their catalytic activity has been evaluated. These complexes have shown promise in the ring-opening polymerization of rac-lactide, a process vital for producing specific types of polymers. This demonstrates the potential of ethanamine derivatives in catalyzing polymer synthesis, particularly for the production of stereocontrolled polylactide (Nayab, Lee, & Jeong, 2012).
Biocide and Anti-Corrosion Properties
- Another application is the use of ethanamine derivatives as multifunctional biocides, particularly in cooling water systems. These compounds exhibit broad-spectrum activity against bacteria, fungi, and algae, while also providing biofilm and corrosion inhibition properties. This dual functionality makes them valuable in industrial and environmental applications (Walter & Cooke, 1997).
DNA Binding and Nuclease Activity
- The DNA binding and nuclease activity of Cu(II) complexes of tridentate ligands, which include ethanamine derivatives, have been studied. These complexes show strong DNA binding propensity and can induce structural changes in DNA, suggesting potential applications in genetic research and medicine (Kumar et al., 2012).
Synthesis of Key Drug Intermediates
- Ethanamine derivatives have been used in the synthesis of key intermediates for drugs like Cinacalcet, which is used in the treatment of secondary hyperparathyroidism. The ability to synthesize these intermediates efficiently is crucial for the large-scale production of such drugs (Mathad et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mecanismo De Acción
Target of Action
It is known as dmxe and is a psychoactive substance, suggesting that it may interact with receptors in the central nervous system.
Mode of Action
As a psychoactive substance, it likely interacts with specific receptors in the brain, altering neurotransmitter activity and leading to changes in perception, mood, or consciousness.
Biochemical Pathways
Given its psychoactive properties, it may influence pathways involving neurotransmitters such as dopamine, serotonin, or glutamate.
Result of Action
As a psychoactive substance, it likely induces changes in perception, mood, or consciousness at the cellular level, possibly through alterations in neurotransmitter activity.
Propiedades
IUPAC Name |
2-(4,4-dimethyloxan-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2)4-6-11-8(7-9)3-5-10;/h8H,3-7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJAOIFEFORRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(C1)CCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)
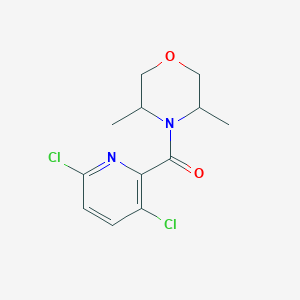
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)

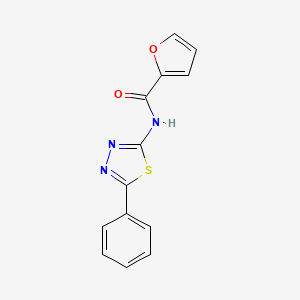
![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)
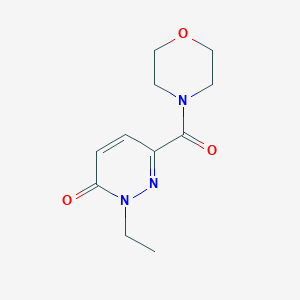
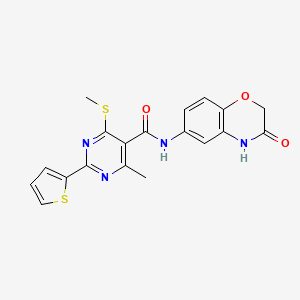


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2484111.png)
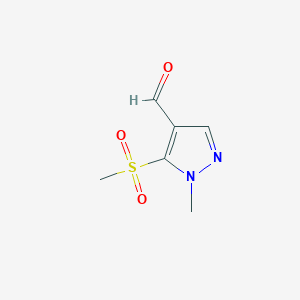
![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)